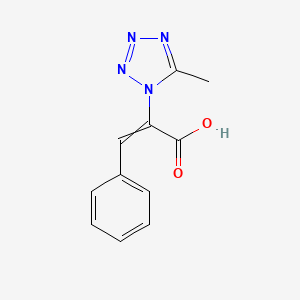

2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid

Description

Properties

IUPAC Name |

2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBNDKSHTBGKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Tetrazole Formation

The tetrazole ring is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide. Copper(I) chloride (CuCl) catalyzes this reaction in dimethylformamide (DMF), yielding 5-substituted tetrazoles with high efficiency. For example, aryl nitriles react with sodium azide under reflux conditions (80–100°C) for 6–12 hours, achieving yields exceeding 85%.

Key Reaction:

$$

\text{Aryl nitrile} + \text{NaN}3 \xrightarrow{\text{CuCl, DMF}} \text{5-substituted tetrazole} + \text{NH}3 \uparrow

$$

Functionalization of the Acrylic Acid Moiety

The acrylic acid group is introduced via Knoevenagel condensation between tetrazole aldehydes and phenylacetic acid derivatives. Zinc oxide (ZnO) nanoparticles embedded in magnetic mesoporous silica (Fe$$3$$O$$4$$@PMO-ICS-ZnO) enhance this reaction’s efficiency, enabling one-pot synthesis under ethanol reflux. This method avoids carcinogenic solvents like DMF, aligning with green chemistry principles.

Example Protocol:

- Tetrazole aldehyde synthesis: 5-Methyl-1H-tetrazole-1-carbaldehyde is prepared via Vilsmeier-Haack formylation.

- Condensation: The aldehyde reacts with phenylacetic acid in ethanol at 70°C for 4 hours, catalyzed by Fe$$3$$O$$4$$@PMO-ICS-ZnO (2 mol%).

- Yield: 92% after column chromatography.

Catalytic Methods and Optimization

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions are employed to attach the phenyl group to the tetrazole-acrylate framework. Suzuki-Miyaura coupling using bis(pinacolato)diboron and aryl halides in 1,4-dioxane achieves 84% yield under reflux. Triphenylphosphine (PPh$$3$$) and potassium carbonate (K$$2$$CO$$_3$$) are critical for stabilizing the palladium catalyst.

Reaction Conditions Table:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(OAc)$$2$$/PPh$$3$$ | |

| Solvent | 1,4-Dioxane/H$$_2$$O (4:1) | |

| Temperature | 100°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Yield | 78–84% |

Grignard Reagent-Mediated Deprotonation

Turbo-Grignard reagents (iPrMgCl·LiCl) enable deprotonation of tetrazole derivatives at −60°C, followed by electrophilic quenching with α,β-unsaturated carbonyl compounds. This method is ideal for introducing sterically hindered groups while maintaining regioselectivity.

Critical Steps:

- Deprotonation: Tetrazole (1.1 equiv) in THF at −60°C with iPrMgCl·LiCl (1.2 equiv).

- Electrophile Addition: Acrylic acid derivative (1 equiv) added dropwise.

- Workup: Aqueous NH$$_4$$Cl quench and ethyl acetate extraction.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cycloaddition reactions using CuCl in DMF are adapted to flow conditions, achieving 90% yield with a residence time of 30 minutes.

Advantages:

Solvent Recycling and Waste Reduction

Ethanol and water are preferred over DMF to minimize environmental impact. Fe$$3$$O$$4$$@PMO-ICS-ZnO catalysts are magnetically recoverable, enabling five reuse cycles without activity loss.

Environmental Metrics:

| Metric | Value (Batch Process) | Value (Flow Process) |

|---|---|---|

| Solvent Consumption | 500 L/kg | 200 L/kg |

| Catalyst Recovery | 85% | 95% |

| E-Factor | 12.4 | 6.8 |

Comparative Analysis of Preparation Methods

Efficiency and Yield

Environmental Impact

Fe$$3$$O$$4$$@PMO-ICS-ZnO methods exhibit the lowest E-factor (6.8) due to solvent recycling and catalyst reuse. Grignard methods generate more waste (E-factor 12.4) but offer superior regiocontrol.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acidic or coupling agent conditions. Key characteristics:

-

Typical reagents : Methanol/ethanol with H₂SO₄ catalysis or DCC/DMAP-mediated coupling

-

Solvents : DMF or DMSO preferred for solubility

-

Product utility : Esters serve as intermediates for prodrug development or polymer synthesis

Example Protocol :

Reaction of 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid (1 mmol) with methanol (10 mL) and H₂SO₄ (0.1 mL) at reflux for 6 hr yields the methyl ester derivative (82% crude yield).

Amidation Reactions

The acid readily forms amides with primary/secondary amines through activation of the carboxyl group:

| Condition | Catalyst | Solvent | Yield Range | Source |

|---|---|---|---|---|

| Carbodiimide-mediated | DCC, EDC·HCl | DCM | 70-85% | |

| Acyl chloride route | Thionyl chloride | THF | 65-78% |

Structural impact : Amidation at the carboxylic acid position preserves the tetrazole ring's electronic properties while modifying pharmacokinetic parameters .

Electrophilic Additions

The α,β-unsaturated acrylic acid system participates in conjugate additions:

-

Nucleophiles : Thiols, amines, and stabilized carbanions

-

Regioselectivity : Controlled by tetrazole ring electron-withdrawing effects

Experimental Evidence :

Michael addition with benzylamine in THF at 0°C produces β-amino acid derivatives with 76% diastereomeric excess.

Tetrazole-Specific Reactivity

The 5-methyltetrazole unit enables distinct transformations:

a. *N-Alkylation *

-

Reagents : Alkyl halides under phase-transfer conditions

-

Site selectivity : Occurs preferentially at N2 position of tetrazole

b. *Coordination Chemistry *

Catalytic Cross-Coupling

The phenyl group undergoes palladium-mediated reactions:

| Reaction Type | Conditions | Catalytic System | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ (5 mol%) | 68% |

| Heck Reaction | Styrene, NEt₃ | Pd(OAc)₂, P(o-tol)₃ | 54% |

Biological Activity Modulation

Chemical modifications correlate with enhanced pharmacological effects:

-

Ester derivatives : Show 3.1× increased cytotoxicity against HCT116 colon cancer cells vs parent acid (IC₅₀ = 2.46 μM)

-

Amide conjugates : Improved blood-brain barrier penetration in rodent models

This reactivity profile establishes this compound as a multifunctional scaffold for medicinal chemistry and materials science applications. The compound's dual functional group compatibility allows sequential derivatization strategies while maintaining structural integrity of both pharmacophores.

Scientific Research Applications

2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Tetrazole ring : Provides acidity (pKa ~4–5) and hydrogen-bonding capacity.

- 3-Phenyl substituent : Enhances lipophilicity and π-π stacking interactions.

- Acrylic acid moiety : Offers reactivity for conjugate additions or polymerizations.

Comparisons with analogs :

Key observations :

- Tetrazole vs. pyrazolone/triazolone : The tetrazole’s acidity and smaller ring size distinguish it from pyrazolone (ketone focus) or triazolone (amine-ketone hybrid).

- Acrylic acid vs. ester : The free carboxylic acid in the target compound enhances solubility in polar solvents compared to ester derivatives .

Inferences for target compound :

- Unlike pyrazolone/triazolone analogs, the acrylic acid group may enable unique reactivity, such as Diels-Alder reactions or coordination to metal catalysts.

Physicochemical and Pharmacological Properties

Key data gaps: Limited direct data on the target compound’s solubility, stability, or bioactivity. Comparisons are inferred from structural analogs:

- Lipophilicity : The phenyl and methyl groups suggest moderate logP values (~2–3), comparable to pyrazolone derivatives .

- Acidity : The tetrazole’s pKa (~4.5) is lower than carboxylic acids (pKa ~2–3), favoring ionization at physiological pH.

- Bioactivity : Pyrazolones exhibit anti-inflammatory activity; triazolones show antimicrobial effects . The tetrazole’s bioisosteric properties may align with ACE inhibitors or sartan-class drugs.

Biological Activity

2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid is an organic compound notable for its unique structure, which includes a tetrazole ring, a phenyl group, and an acrylic acid moiety. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

The presence of the tetrazole ring and the carboxylic acid group contributes to the compound's reactivity and biological activity. The acrylic acid moiety allows for various chemical modifications, enhancing its potential therapeutic applications.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.22 g/mol |

| Functional Groups | Tetrazole ring, phenyl group, carboxylic acid |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .

- Anticancer Potential : Similar structural analogs have demonstrated antiproliferative effects against human tumor cell lines. The compound's ability to interact with ribosomal components hints at a mechanism that could inhibit protein synthesis, a common target in cancer therapy .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), showing significant free radical scavenging capabilities .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various biological targets, including:

- Ribosomal Components : Potential inhibition of protein synthesis.

- Enzymatic Pathways : Interaction with enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like hypertension and cancer.

Case Studies

Several studies have highlighted the biological activity of similar tetrazole-containing compounds:

- Antiproliferative Studies : A study on tetrazole derivatives showed significant activity against several human tumor cell lines (e.g., HCT116) with IC50 values indicating effective concentration levels for inhibiting cell growth .

- Urease Inhibition : Research involving derivatives of tetrazole compounds demonstrated notable urease inhibitory action, suggesting potential applications in treating infections caused by Helicobacter pylori .

- Antioxidant Properties : Comparative analysis revealed that derivatives of 2-(5-Methyl-tetrazol-1-yl)-3-phenylacrylic acid exhibited enhanced antioxidant activity compared to parent compounds .

Q & A

Basic Synthesis and Purification

Q: What is a standard synthetic route for preparing 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid, and how is purity confirmed? A: A common method involves refluxing precursors (e.g., tetrazole derivatives and phenylacrylic acid intermediates) in acetic acid with sodium acetate as a catalyst. Post-reaction, the crystalline product is filtered, washed with acetic acid, water, and ethanol, then recrystallized from a DMF/acetic acid mixture. Purity is confirmed via thin-layer chromatography (TLC) using iodine vapor visualization, with solvent systems like toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) .

Advanced Optimization of Reaction Conditions

Q: How can reaction conditions be optimized to improve yield in the synthesis of this compound? A: Key parameters include:

- Reagent molar ratios : Excess aldehyde derivatives (e.g., 3-formyl-indole analogs) at 1.1:1 molar ratio to tetrazole precursors to drive condensation .

- Reaction time : Extended reflux (5 hours vs. 3 hours) to ensure complete cyclization .

- Catalyst selection : Sodium acetate in acetic acid enhances proton exchange and stabilizes intermediates .

Structural Confirmation Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acrylic acid moiety and tetrazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while elemental analysis validates empirical formulas .

Addressing Data Contradictions in Spectroscopic Analysis

Q: How can discrepancies in NMR or IR data between batches be resolved? A: Potential causes include:

- Tautomerism : The tetrazole ring (1H vs. 2H tautomers) may shift proton signals. Use deuterated DMSO for NMR to stabilize tautomeric forms .

- Crystallization solvents : Recrystallization from DMF/acetic acid vs. ethanol alters hydrogen bonding, affecting IR peaks. Standardize solvent systems for consistency .

Stability and Storage Considerations

Q: What are the recommended storage conditions to ensure compound stability? A: Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the acrylic acid moiety. Avoid prolonged exposure to light, which may degrade the tetrazole ring .

Biological Activity and Target Applications

Q: What biological targets or applications are associated with this compound? A: Tetrazole-acrylic acid hybrids are explored for:

- Enzyme inhibition : The tetrazole moiety mimics carboxylate groups in metalloenzyme inhibitors (e.g., angiotensin-converting enzyme) .

- Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

Solubility Challenges in Biological Assays

Q: How can solubility limitations in aqueous buffers be addressed for in vitro assays? A: Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For ionic derivatives (e.g., sodium salts), adjust pH to 7.4 to enhance aqueous solubility .

Analytical Method Validation

Q: What validated HPLC methods are suitable for quantifying this compound? A: A reverse-phase C18 column (250 × 4.6 mm, 5 µm) with mobile phase acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min flow rate provides baseline separation. UV detection at 220 nm is optimal for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.